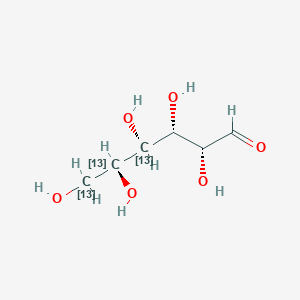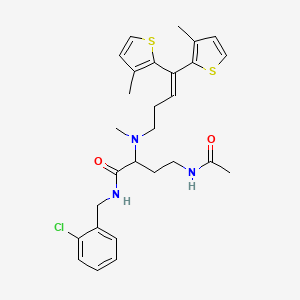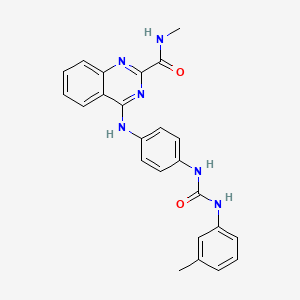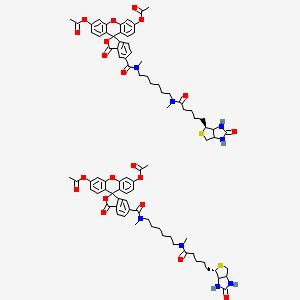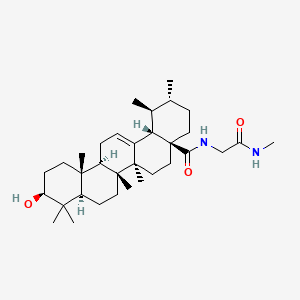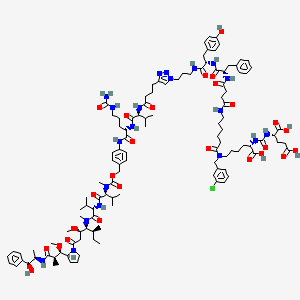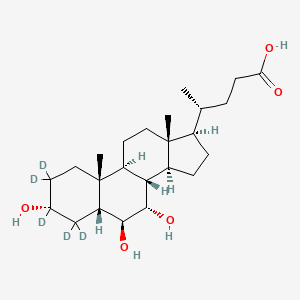
alpha-Muricholic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Muricholic Acid-d5: is a deuterated form of alpha-Muricholic Acid, a primary bile acid predominantly found in rodents. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C24H35D5O5, and it plays a significant role in various metabolic processes and signaling interactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Muricholic Acid-d5 involves the incorporation of deuterium into the alpha-Muricholic Acid molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through techniques such as chromatography to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions: Alpha-Muricholic Acid-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
科学的研究の応用
Alpha-Muricholic Acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of bile acid synthesis and metabolism due to its stable isotopic label.
Biology: Employed in investigations of metabolic pathways and signaling interactions involving bile acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic and metabolic profiles .
作用機序
The mechanism of action of alpha-Muricholic Acid-d5 involves its interaction with various molecular targets and pathways. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. It also interacts with nuclear receptors such as the farnesoid X receptor, regulating the expression of genes involved in bile acid synthesis and metabolism. The deuterium substitution may affect the compound’s pharmacokinetic and metabolic properties, potentially leading to altered biological activity .
類似化合物との比較
Alpha-Muricholic Acid-d5 can be compared with other similar compounds, such as:
Alpha-Muricholic Acid: The non-deuterated form, which is the most abundant primary bile acid in rodents.
Beta-Muricholic Acid: Another primary bile acid with a different hydroxyl group configuration.
Gamma-Muricholic Acid (Hyocholic Acid): A bile acid with a unique hydroxylation pattern.
Omega-Muricholic Acid: A bile acid found in conventional mice with a normal microbiome
Uniqueness: The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in scientific research. The stable isotopic label allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in various fields of research .
特性
分子式 |
C24H40O5 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1/i8D2,12D2,14D |
InChIキー |
DKPMWHFRUGMUKF-DPNNYSDMSA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
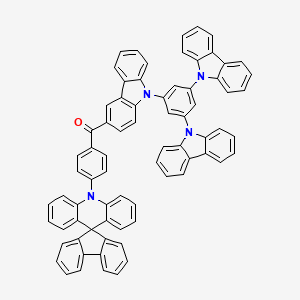
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
